3-Phenylpentanoic acid

Overview

Description

3-Phenylpentanoic acid is an organic compound with the molecular formula C11H14O2. It is a member of the phenylalkanoic acid family, characterized by a phenyl group attached to a pentanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpentanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl 3-bromopropionate, followed by hydrolysis to yield this compound . Another method involves the Friedel-Crafts acylation of benzene with pentanoic anhydride in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products:

Oxidation: Produces carboxylic acid derivatives.

Reduction: Yields alcohols or hydrocarbons.

Substitution: Forms substituted phenylpentanoic acids.

Scientific Research Applications

3-Phenylpentanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- 3-Phenylpropanoic acid

- 3-Phenylpropenoic acid (cinnamic acid)

- Phenylacetic acid

- 5-Phenylpentanoic acid

Comparison: 3-Phenylpentanoic acid is unique due to its specific chain length and the position of the phenyl group. This structural difference influences its reactivity and properties compared to similar compounds. For instance, 3-Phenylpropanoic acid has a shorter chain, affecting its solubility and reactivity. Cinnamic acid, with a double bond, exhibits different chemical behavior in reactions .

Biological Activity

3-Phenylpentanoic acid (C11H14O2) is a compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

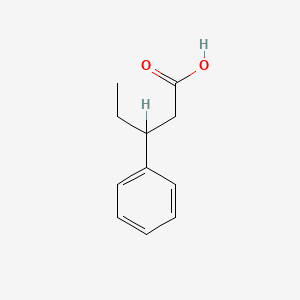

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a pentanoic acid backbone. Its molecular structure can be represented as follows:

The compound's structural features contribute to its biological reactivity and interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the efficacy of various phenylpropionic acid derivatives against pathogenic bacteria and fungi. The results showed that this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory conditions. The compound was found to reduce interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels significantly .

3. Neuroprotective Properties

Research has highlighted the neuroprotective effects of this compound, particularly in models of neurodegeneration. In a study involving neuronal cell lines, treatment with the compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress.

- Modulation of Signaling Pathways : It appears to influence various signaling pathways involved in inflammation and apoptosis, including NF-kB and MAPK pathways .

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the effectiveness of this compound as a topical antimicrobial agent for skin infections. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound was associated with improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-phenylpentanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves alkaline hydrolysis of ethyl 3-phenylpentanoate (ethyl alkanoate) using 20% aqueous NaOH under reflux for 2–4 hours. Post-reaction acidification with HCl yields the crude acid, which is purified via recrystallization (e.g., from hexane) . Optimization may involve adjusting reaction time, temperature, or solvent systems to improve yield and purity.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, ¹H-NMR peaks at δ 7.29–7.16 ppm (aromatic protons) and δ 2.68–2.60 ppm (CH₂ adjacent to the carbonyl) confirm the phenyl and aliphatic chain positions. Mass spectrometry (MS) with molecular ion peaks (e.g., m/z 178 for C₁₁H₁₄O₂) further validates molecular weight .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Use local exhaust ventilation, safety goggles, nitrile gloves, and protective clothing to minimize exposure. Avoid prolonged storage due to potential degradation hazards. Dispose of waste via certified hazardous waste handlers compliant with local regulations .

Q. What frameworks ensure ethical reporting of this compound research?

Properties

IUPAC Name |

3-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEKDDOCPZKREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308843 | |

| Record name | β-Ethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5669-17-0 | |

| Record name | β-Ethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamic acid, beta-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PHENYLPENTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | β-Ethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.